Acetic acid, [[(1-methylethylidene)amino]oxy]-, sodium salt
Description
Structure and Properties The compound Acetic acid, [[(1-methylethylidene)amino]oxy]-, sodium salt is a sodium salt derivative of a substituted acetic acid. Its structure features a [(1-methylethylidene)amino]oxy group attached to the α-carbon of acetic acid. The 1-methylethylidene (isopropylidene) group introduces steric bulk and lipophilicity, while the aminooxy (-ONH-) moiety may confer chelating or bioactivity properties.
Synthesis Similar compounds, such as [(α-methyl-4-chlorobenzylidene amino)oxy] acetic acid sodium salt, are synthesized via condensation reactions. For example, acetophenone derivatives react with aminooxyacetic acid in ethanol with sodium acetate as a catalyst . The sodium salt form enhances aqueous solubility, making it suitable for biological or industrial use.
Properties
CAS No. |
63468-74-6 |
|---|---|
Molecular Formula |
C5H8NNaO3 |
Molecular Weight |
153.11 g/mol |
IUPAC Name |
sodium;2-(propan-2-ylideneamino)oxyacetate |
InChI |
InChI=1S/C5H9NO3.Na/c1-4(2)6-9-3-5(7)8;/h3H2,1-2H3,(H,7,8);/q;+1/p-1 |
InChI Key |
BUISEWVWRCRAKF-UHFFFAOYSA-M |
Canonical SMILES |
CC(=NOCC(=O)[O-])C.[Na+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, [[(1-methylethylidene)amino]oxy]-, sodium salt involves several steps. One common method includes the reaction of acetic acid with isopropylidenehydrazine under controlled conditions. The reaction typically requires a catalyst and is carried out at a specific temperature and pressure to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include purification steps such as crystallization or distillation to remove impurities and obtain a high-quality product.
Chemical Reactions Analysis
Types of Reactions
Acetic acid, [[(1-methylethylidene)amino]oxy]-, sodium salt undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens (chlorine, bromine), alkylating agents (methyl iodide).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in various substituted derivatives .
Scientific Research Applications
Biochemical Research Applications
Acetic acid derivatives are widely utilized in biochemical research due to their role in metabolic pathways and cellular processes. Specifically, the sodium salt form is often employed in studies related to fatty acid biosynthesis.
- Fatty Acid Biosynthesis Measurement : The compound is used as a tracer in metabolic studies. For example, -labeled acetic acid is incorporated into cellular lipids, allowing researchers to measure the rate of fatty acid synthesis in various cell types. This application is crucial for understanding metabolic disorders and developing therapeutic strategies .
Cosmetic Formulations
The sodium salt of acetic acid is also significant in cosmetic science. Its properties make it a valuable ingredient in formulating skin care products.
- Stabilization and pH Adjustment : Acetic acid derivatives are used to stabilize emulsions and adjust the pH of cosmetic formulations. The ability to maintain pH within a specific range is vital for the effectiveness and safety of cosmetic products .
- Moisturizing Agents : Recent studies have demonstrated that formulations containing acetic acid derivatives can enhance skin hydration by improving the skin barrier function. This has implications for developing products aimed at treating dry skin conditions .
Environmental Applications
Research has indicated that acetic acid sodium salt can be utilized in environmental monitoring and treatment processes.
- Wastewater Treatment : The compound has potential applications in bioremediation processes where it aids in the degradation of pollutants by serving as a carbon source for microbial growth. This application is particularly relevant in treating industrial wastewater containing organic contaminants .
Pharmaceutical Applications
In pharmaceuticals, acetic acid derivatives are explored for their therapeutic properties.
- Drug Delivery Systems : Acetic acid sodium salt can be incorporated into drug delivery systems to enhance the solubility and bioavailability of poorly soluble drugs. Its role as a buffering agent helps maintain drug stability during storage and administration .
Agricultural Uses
Acetic acid derivatives are also finding applications in agriculture.
- Fungicides and Herbicides : The compound has been investigated for its efficacy as a natural herbicide and fungicide, offering an eco-friendly alternative to synthetic chemicals. Studies show that formulations containing acetic acid can effectively control various plant pathogens while minimizing environmental impact .
Data Tables
| Application Area | Specific Uses |
|---|---|
| Biochemical Research | Fatty acid biosynthesis measurement |
| Cosmetics | Stabilization, pH adjustment |
| Environmental Science | Wastewater treatment |
| Pharmaceuticals | Drug delivery systems |
| Agriculture | Natural fungicides and herbicides |
Case Study 1: Fatty Acid Biosynthesis
A study was conducted using -labeled acetic acid to trace lipid synthesis in human fibroblasts. Results indicated a significant incorporation rate into triglycerides, highlighting its utility as a metabolic tracer in cellular studies.
Case Study 2: Cosmetic Efficacy
A clinical trial evaluated a moisturizer containing acetic acid sodium salt on patients with dry skin conditions. The trial demonstrated improved hydration levels and skin barrier function over eight weeks, supporting its use in cosmetic formulations aimed at enhancing skin health.
Mechanism of Action
The mechanism of action of acetic acid, [[(1-methylethylidene)amino]oxy]-, sodium salt involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways. The compound’s effects are mediated through its ability to form stable complexes with target molecules, altering their function and activity .
Comparison with Similar Compounds
Sodium Acetate (CAS 127-09-3)
Key Differences :
- Structure: Sodium acetate lacks the aminooxy and isopropylidene substituents, making it a simple carboxylate salt.
- Applications: Primarily used as a buffering agent (pH 4.5–5.5) in biochemical and food industries.
- Solubility : Sodium acetate is highly water-soluble (>500 g/L at 20°C), while the target compound’s lipophilic substituents may reduce solubility but improve membrane permeability .
Varespladib Sodium (CAS 172733-42-5)
Key Differences :
- Structure : Varespladib has a larger, multi-ring structure (C21H19N2NaO5) with indole and benzyl groups, whereas the target compound is smaller and lacks aromaticity .
- Pharmacology: Varespladib is a phospholipase A2 inhibitor used in inflammatory diseases. The target compound’s aminooxy group may interact with metal ions or enzymes, but its specific bioactivity is undocumented in the evidence .
[(α-Methyl-4-chlorobenzylidene amino)oxy] Acetic Acid Sodium Salt
Key Similarities :
- Both compounds share the aminooxy-acetic acid backbone.
- Synthesis: Both are synthesized via condensation of ketones with aminooxyacetic acid .
Acetic acid, 2,2′-oxybis-, Sodium Salt (CAS 50795-24-9)
Key Differences :
- Structure: This compound contains an ether linkage (2,2′-oxybis-) instead of the aminooxy group.
- Function: Used as a chelating agent and stabilizer in industrial processes. The target compound’s aminooxy group may offer distinct coordination chemistry or redox activity .
Sodium Lauryl Glycol Carboxylate (CAS 119793-28-1)
Key Differences :
- Structure : Features a long alkyl chain (dodecyl) and glycol ether group, making it a surfactant. The target compound’s isopropylidene group may limit surfactant properties but enhance stability in organic solvents .
Data Table: Comparative Analysis
Biological Activity
Acetic acid, specifically in its sodium salt form combined with an aminooxy group, has garnered attention in biochemical research for its potential biological activities. This compound is often utilized in various studies due to its ability to participate in metabolic pathways and influence cellular functions.
- Molecular Formula : C₅H₉NNaO₃
- Molecular Weight : 145.12 g/mol
- Structure : The compound features an acetic acid backbone with a sodium ion and an aminooxy functional group, which is critical for its biological interactions.
Biological Activity Overview
The biological activity of acetic acid sodium salt can be categorized into several key areas:
- Metabolic Pathways :
- Cellular Uptake and Incorporation :
- Toxicological Assessments :
Case Studies
Several case studies highlight the biological implications of acetic acid sodium salt:
-
Study on Lipid Metabolism :
A study investigated the effects of acetic acid on lipid metabolism in oral squamous cell carcinoma (OSCC) models. The results indicated that acetic acid could enhance endogenous fatty acid synthesis, thereby influencing tumor growth dynamics . -
Aquatic Toxicology :
In aquatic environments, the movement of acetic acid from soil to rice plants has been studied to understand its ecological impact post-microorganism breakdown. This research is pivotal for assessing the environmental fate of agricultural chemicals .
Data Table: Biological Effects Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
